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molecular formula C12H11NO3 B8477681 7-Amino-6-methoxy-naphthalene-2-carboxylic acid

7-Amino-6-methoxy-naphthalene-2-carboxylic acid

Cat. No. B8477681
M. Wt: 217.22 g/mol
InChI Key: MOIOLYRRZWMWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255110B2

Procedure details

Sodium hydroxide (0.17 g, 4.17 mmol) was added to a suspension of N-(7-cyano-3-methoxy-naphthalen-2-yl)-acetamide (0.2 g, 0.83 mmol) in ethylene glycol (2 mL) and the resulting mixture was heated at reflux (195° C.) overnight. The reaction mixture was then cooled, water was added and the pH was adjusted to 4. The precipitate was collected by filtration and dried to give 0.156 g of 7-amino-6-methoxy-naphthalene-2-carboxylic acid as a brown solid. MS=218 [M+H]+.
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
N-(7-cyano-3-methoxy-naphthalen-2-yl)-acetamide
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[C:3]([C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[C:10]([O:19][CH3:20])[C:11]([NH:15]C(=O)C)=[CH:12]2)=[CH:7][CH:6]=1)#N.[OH2:21]>C(O)CO>[NH2:15][C:11]1[CH:12]=[C:13]2[C:8]([CH:7]=[CH:6][C:5]([C:3]([OH:21])=[O:1])=[CH:14]2)=[CH:9][C:10]=1[O:19][CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
0.17 g
Type
reactant
Smiles
[OH-].[Na+]
Name
N-(7-cyano-3-methoxy-naphthalen-2-yl)-acetamide
Quantity
0.2 g
Type
reactant
Smiles
C(#N)C1=CC=C2C=C(C(=CC2=C1)NC(C)=O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C2C=CC(=CC2=C1)C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.156 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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